![molecular formula C7H9NO2 B1276254 2-(1H-pyrrol-1-yl)propanoic acid CAS No. 63751-72-4](/img/structure/B1276254.png)
2-(1H-pyrrol-1-yl)propanoic acid
Overview
Description
2-(1H-pyrrol-1-yl)propanoic acid is a compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1H-pyrrol-1-yl)propanoic acid is1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)
. The Canonical SMILES is CC(C(=O)O)N1C=CC=C1
. Physical And Chemical Properties Analysis
2-(1H-pyrrol-1-yl)propanoic acid has a molecular weight of 139.15 g/mol . It has a topological polar surface area of 42.2 Ų . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 2 .Scientific Research Applications
Biosensor Development
2-(1H-pyrrol-1-yl)propanoic acid: has been utilized in the creation of multi-layered films with gold nanoparticles and nickel oxide . These films are significant in the development of biosensors, which can be used for various analytical purposes, including medical diagnostics and environmental monitoring.
Photothermal Therapy
This compound may also find application in photoacoustic imaging-based photothermal therapy . This is a form of treatment that uses light to produce heat in targeted areas, destroying cancer cells with minimal damage to surrounding healthy tissue.
Electropolymerized Thin Films
The ability of 2-(1H-pyrrol-1-yl)propanoic acid to form electropolymerized thin films is beneficial for creating microsensor electrode arrays . These arrays can be used in microelectronic devices for detecting chemical or biological substances.
Organic Synthesis Building Block
The acid serves as a building block for the synthesis of various organic compounds, including pyrrole-based polymers, dendrimers, and macrocycles. These compounds have a wide range of applications, from materials science to pharmaceuticals.
Material Science
The compound’s properties make it suitable for use in material science research, particularly in the synthesis of new materials with specific electronic or photonic properties .
Mechanism of Action
Target of Action
It is known that pyrrole derivatives can act as conductive polymers , suggesting that they may interact with various biological targets, including proteins and enzymes, to modulate their function.
Mode of Action
Given its structural similarity to other pyrrole derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pyrrole derivatives have been shown to influence a variety of biological processes, including cell signaling, enzyme activity, and gene expression . The downstream effects of these changes can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight (13915 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
Given its structural similarity to other pyrrole derivatives, it may exert a variety of biological effects, including modulation of protein function, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 2-(1H-pyrrol-1-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, factors such as pH, ionic strength, and the presence of other molecules can influence the compound’s interactions with its targets and its overall biological activity .
Safety and Hazards
Future Directions
While there is limited information available on the future directions of research for 2-(1H-pyrrol-1-yl)propanoic acid, it’s worth noting that pyrrole derivatives have been isolated from many natural sources and have exhibited various biological activities . This suggests that molecules containing this skeleton have various biological functions and could be of interest in future research.
properties
IUPAC Name |
2-pyrrol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRJNLVFAQKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403349 | |
Record name | 2-(1H-pyrrol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)propanoic acid | |
CAS RN |
63751-72-4 | |
Record name | 2-(1H-pyrrol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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